Calcium glucoheptonate; Calcium heptagluconate; Glucoheptonic acid calcium salt

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Calcium gluceptate: is a calcium supplement used to treat or prevent conditions caused by low calcium levels in the blood, such as hypocalcemia. It is a calcium salt of glucoheptonic acid and is known for its high solubility and bioavailability. Calcium is essential for various physiological functions, including bone formation, muscle contraction, and nerve function.

準備方法

Synthetic Routes and Reaction Conditions: Calcium gluceptate is synthesized by reacting calcium carbonate or calcium hydroxide with glucoheptonic acid. The reaction typically occurs in an aqueous medium, and the product is isolated by crystallization. The reaction can be represented as follows:

CaCO3+2C7H14O7→Ca(C7H13O7)2+CO2+H2O

Industrial Production Methods: In industrial settings, calcium gluceptate is produced by dissolving calcium carbonate in glucoheptonic acid solution under controlled temperature and pH conditions. The solution is then concentrated and crystallized to obtain the final product. The crystalline form of calcium gluceptate is preferred for its stability and ease of handling.

化学反応の分析

Types of Reactions: Calcium gluceptate primarily undergoes complexation reactions due to the presence of multiple hydroxyl groups in the glucoheptonic acid moiety. It can form complexes with various metal ions, enhancing its solubility and bioavailability.

Common Reagents and Conditions:

Oxidation: Calcium gluceptate is relatively stable and does not undergo significant oxidation under normal conditions.

Reduction: It is not prone to reduction reactions.

Substitution: The hydroxyl groups in the glucoheptonic acid moiety can participate in substitution reactions, although these are not common in typical usage scenarios.

Major Products Formed: The primary product of calcium gluceptate reactions is the complexed form with other metal ions, which can enhance its therapeutic efficacy.

科学的研究の応用

Chemistry: Calcium gluceptate is used as a reagent in various chemical reactions, particularly in the synthesis of other calcium salts and complexes.

Biology: In biological research, calcium gluceptate is used to study calcium metabolism and its effects on cellular functions. It is also employed in experiments involving calcium signaling pathways.

Medicine: Calcium gluceptate is widely used in medicine to treat conditions like hypocalcemia, neonatal tetany, and parathyroid deficiency. It is also used as a calcium supplement in patients with vitamin D deficiency or malabsorption syndromes.

Industry: In the industrial sector, calcium gluceptate is used in the formulation of calcium supplements and fortification of food products. It is also used in the preparation of intravenous calcium solutions for medical use.

作用機序

Calcium gluceptate works by replenishing calcium levels in the body. It is rapidly absorbed in the gastrointestinal tract and dissociates into calcium ions and glucoheptonate. The calcium ions then participate in various physiological processes, including bone mineralization, muscle contraction, and nerve transmission. The glucoheptonate moiety enhances the solubility and bioavailability of calcium, making it an effective supplement.

類似化合物との比較

- Calcium gluconate

- Calcium chloride

- Calcium carbonate

Comparison:

- Calcium gluconate: Similar to calcium gluceptate, calcium gluconate is used to treat hypocalcemia. calcium gluceptate has higher solubility and bioavailability, making it more effective in certain clinical situations.

- Calcium chloride: Calcium chloride is another calcium supplement, but it is more commonly used in emergency situations due to its rapid action. It is less soluble than calcium gluceptate and can cause irritation at the injection site.

- Calcium carbonate: Calcium carbonate is widely used as a dietary supplement and antacid. It has lower solubility compared to calcium gluceptate and is less effective in treating acute hypocalcemia.

Calcium gluceptate stands out due to its high solubility, bioavailability, and stability, making it a preferred choice for treating calcium deficiencies and related conditions.

特性

分子式 |

C14H26CaO4 |

|---|---|

分子量 |

298.43 g/mol |

IUPAC名 |

calcium;heptanoate |

InChI |

InChI=1S/2C7H14O2.Ca/c2*1-2-3-4-5-6-7(8)9;/h2*2-6H2,1H3,(H,8,9);/q;;+2/p-2 |

InChIキー |

BURFOJRYLQGPSB-UHFFFAOYSA-L |

正規SMILES |

CCCCCCC(=O)[O-].CCCCCCC(=O)[O-].[Ca+2] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methoxy-N-[(E)-(5-methylthiophen-2-yl)methylidene]-5-nitroaniline](/img/structure/B14803821.png)

![(8R,8aS)-4'-hydroxy-3,4,4,7,8a-pentamethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-7,8-dihydro-3H-furo[2,3-e]isoindole]-6'-one](/img/structure/B14803834.png)

![2-(benzo[d]oxazol-2-ylthio)-N-methoxy-N-methylacetamide](/img/structure/B14803839.png)

![2-{[(E)-(2-chloro-5-nitrophenyl)methylidene]amino}benzamide](/img/structure/B14803872.png)

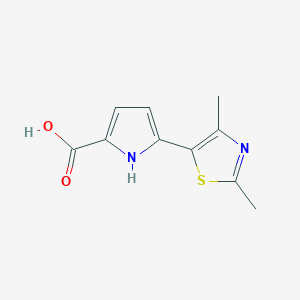

![1-(3-Chlorophenyl)-3-(4-(2-(thieno[3,2-d]pyrimidin-4-ylamino)ethyl)thiazol-2-yl)urea](/img/structure/B14803885.png)